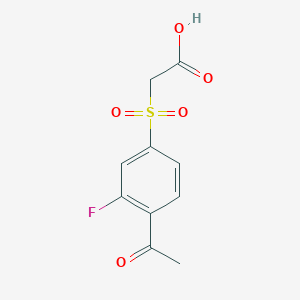

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

Vue d'ensemble

Description

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is an organic compound . It has the molecular formula C10H9FO5S and a molecular weight of 260.24 g/mol . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid . Its InChI string isInChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) and its SMILES string is CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F . Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 260.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

Sensitive Detection of Sulfide Anion

A novel approach for the sensitive detection of sulfide anions in aqueous solutions utilizes a chemodosimeter based on its nucleophilicity. This method involves a compound that, upon interaction with sulfide anion, results in the removal of a specific sulfonyl group, leading to a significant increase in fluorescence and absorbance, offering a linear detection range and excellent selectivity towards sulfide anion. This technique was successfully applied to determine sulfide anions in synthetic wastewater samples (Xiao-Feng Yang et al., 2009).

Electrochemical Copolymerization

Research into the electrochemical copolymerization of aniline and anilinesulfonic acids has shed light on the formation of polyaniline (PANI) copolymers. These copolymers, formed under specific conditions, exhibit solubility in basic aqueous solutions and certain organic solvents, along with measurable electrical conductivity. This work contributes to the understanding of conducting polymers, potentially impacting materials science and engineering applications (Y. Şahin et al., 2002).

Catalysis and Organic Synthesis

A novel catalytic method for the acetylation of alcohols under solvent-free conditions has been developed using a specific nitrobenzeneboronic acid. This catalyst allows for efficient and clean reactions, preserving sensitive functional groups, and has broad applicability in the synthesis of various organic compounds (R. H. Tale et al., 2006).

Environmental Applications

The use of titanium dioxide suspensions under near-UV light has been studied for the purification of water, demonstrating the mineralization of various organic pollutants. This method offers an efficient way to degrade harmful substances in water, contributing to environmental cleanup and water treatment technologies (R. W. Matthews, 1990).

Functionalization of Polymeric Carriers

Research into the activation of hydroxyl groups on polymeric carriers using specific sulfonating agents highlights advancements in bioconjugation techniques. This method enables the covalent attachment of biological molecules to solid supports, opening avenues for biomedical applications, including therapeutic uses (Y. A. Chang et al., 1992).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDULYEXVJKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)

![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)

![(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1525034.png)

![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1525036.png)

![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)

![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)